Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is systematically named methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate according to IUPAC rules. This nomenclature reflects:
- The pyridine core (six-membered aromatic ring with one nitrogen atom).
- Substituent positions:
The molecular formula is C₈H₆F₃NO₃ , with a molecular weight of 221.13 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₈H₆F₃NO₃ |
| Molecular weight | 221.13 g/mol |
| Degree of unsaturation | 6 (aromatic ring + ester) |
The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Crystal Structure Determination via X-Ray Diffraction Studies
Single-crystal X-ray diffraction studies of this compound reveal a planar pyridine ring with substituents in fixed orientations. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 12.87 Å |
| Bond lengths (Å) | C=O (1.21), C-F (1.33–1.35) |
| Bond angles (°) | O=C-O (117.5), C-C-F (109.5–112.3) |
The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen (O···H distance: 1.89 Å), stabilizing the keto tautomer. The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance.
Tautomeric Forms and Resonance Stabilization Effects
This compound exhibits tautomerism between keto (6-oxo) and enol (6-hydroxy) forms. The equilibrium favors the keto tautomer due to resonance stabilization:
- Keto form : The hydroxyl group at position 6 tautomerizes to a ketone, forming a conjugated system with the pyridine ring.
- Resonance effects : Delocalization of the lone pairs from the hydroxyl oxygen into the aromatic ring enhances stability (Figure 1).
Resonance contributors :
$$
\begin{array}{ccc}
\text{Keto form} & \leftrightarrow & \text{Enolate intermediate} \
& \downarrow & \
\text{Aromatic stabilization} & & \
\end{array}
$$
The trifluoromethyl group further stabilizes the keto tautomer via inductive electron withdrawal , which polarizes the C=O bond and enhances resonance.
Conformational Analysis Through Rotational Spectroscopy
Rotational spectroscopy and ab initio calculations reveal two dominant conformers for this compound in the gas phase:
| Conformer | Dihedral Angle (θ, °) | Relative Energy (kJ/mol) |
|---|---|---|
| A | 0 (eclipsed) | 0 (reference) |
| B | 180 (staggered) | 2.3 ± 0.5 |
- Conformer A : The ester methyl group eclipses the pyridine ring, maximizing π-orbital interactions.
- Conformer B : The methyl group staggers, reducing steric clashes with the trifluoromethyl substituent.
Rotational constants derived from microwave spectroscopy:
$$
\begin{align}
A &= 1.245 \, \text{GHz} \
B &= 0.893 \, \text{GHz} \
C &= 0.721 \, \text{GHz} \
\end{align}
$$
The trifluoromethyl group’s high electronegativity increases the barrier to rotation (ΔG‡ = 12.4 kJ/mol), favoring a rigid conformation in polar solvents.
Properties
IUPAC Name |
methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)6(13)12-3-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOFHIEYMYCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476762-59-0 | |
| Record name | methyl 6-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-5-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial building block in organic synthesis, allowing chemists to construct more complex molecules.
- Synthetic Routes : The synthesis typically involves the esterification of 6-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol under reflux conditions, often using sulfuric acid as a catalyst.
Biology
- Biochemical Probes : Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is investigated for its potential as a biochemical probe to study biological processes and interactions.
- Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions with enzymes and receptors.
Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Case Studies :
- A study demonstrated its effectiveness against resistant bacterial strains, highlighting its antimicrobial properties.
- In vitro experiments revealed a dose-dependent decrease in cell viability in cancer cell lines treated with this compound.
Industry
- Specialty Chemicals : this compound is utilized in the development of specialty chemicals and materials, owing to its unique chemical properties.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Essential for constructing complex molecules |
| Biology | Biochemical probe | Enhances membrane penetration; interacts with biomolecules |
| Medicine | Potential therapeutic agent | Anti-inflammatory and anticancer activities observed |
| Industry | Development of specialty chemicals | Unique properties facilitate diverse applications |
Antimicrobial Efficacy
A study evaluating various compounds, including this compound, reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The IC50 values indicated strong antibacterial activity, suggesting potential use in combating resistant strains.
Cancer Cell Line Studies
In vitro experiments using NCI-H226 cells treated with varying concentrations of this compound showed a significant reduction in cell viability. Gene expression analysis revealed alterations related to cell cycle regulation and apoptosis pathways, further supporting its anticancer potential.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate various cellular processes by interacting with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular characteristics of related compounds:
Biological Activity
Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 201.14 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and interaction with biological targets.
This compound exerts its biological effects primarily through:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially leading to changes in signal transduction pathways.
- Cellular Effects : It has been shown to affect gene expression and cellular metabolism, contributing to its therapeutic effects.
Biological Activity
Research indicates several key areas where this compound demonstrates significant biological activity:
Antimicrobial Activity
Studies have identified the compound as a potential antimicrobial agent. Its structural features are believed to enhance its effectiveness against a range of pathogens. For instance:
- In vitro Studies : Various derivatives of trifluoromethylated nicotinates have shown promising results against bacteria and fungi, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
- HIV Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit HIV replication through dual-target mechanisms involving reverse transcriptase and ribonuclease H functions. These findings suggest potential therapeutic applications in managing HIV infections .
- Cancer Research : In studies evaluating antiproliferative activity against various cancer cell lines, compounds with similar structures have demonstrated significant cytotoxic effects, indicating that this compound may also possess anticancer properties .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison with other related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cancer Cell Line Activity |
|---|---|---|---|
| This compound | Promising | Significant | Moderate |
| Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate | Moderate | Moderate | High |
| Methyl 5-bromo-6-(trifluoromethyl)nicotinate | High | Low | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
